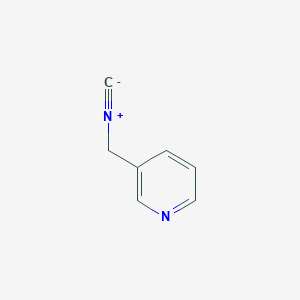

3-(Isocyanomethyl)pyridine

Descripción

Significance of Isocyanides in Modern Synthetic Methodologies

Isocyanides, or isonitriles, are a class of organic compounds characterized by a terminal isocyano functional group (-N≡C). mdpi.com This functional group possesses a unique electronic structure, with the carbon atom exhibiting both nucleophilic and electrophilic character, a feature described as a dichotomy between carbenoid and triple bond reactivity. rsc.orgresearchgate.net This dual reactivity makes isocyanides exceptionally versatile reagents in organic synthesis. mdpi.com

Their prominence grew significantly with the discovery of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. mdpi.comresearchgate.netmdpi.com These reactions allow for the one-pot synthesis of complex, often library-sized, molecules from three or more starting materials, which is a highly efficient approach in terms of atom economy and step-count. mdpi.comacs.org Isocyanides are crucial for constructing diverse nitrogen-containing heterocycles and peptidomimetics. researchgate.netfrontiersin.org Beyond MCRs, isocyanides participate in α-addition reactions, [4+1] cycloadditions, and can be used in transition metal-catalyzed processes, further highlighting their importance as powerful building blocks in synthetic chemistry. researchgate.netfrontiersin.orgnih.gov The isocyano group can also be found in various natural products, many of which exhibit potent biological activities, driving interest in synthetic methods to access this functionality. mdpi.comacs.org

Overview of Pyridine-Based Chemical Scaffolds in Organic Synthesis

The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov It is one of the most fundamental and widely used scaffolds in organic chemistry, particularly in the fields of medicinal chemistry and materials science. nih.gov As an isostere of benzene, the pyridine nucleus is a core component in over 7,000 existing drug molecules and numerous agrochemicals. nih.govresearchgate.net Its presence in natural products like alkaloids and vitamins underscores its biological relevance. nih.gov

In drug design, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated, which often improves the aqueous solubility and pharmacokinetic properties of drug candidates. nih.govmdpi.com Pyridine and its derivatives are not only components of final products but also serve as versatile precursors, reagents, and ligands in organometallic catalysis and asymmetric synthesis. nih.govnih.gov The synthesis of functionalized pyridines is a major focus in organic chemistry, with numerous methods developed for their construction, including condensation reactions and cycloadditions. baranlab.org This widespread utility ensures that pyridine-based scaffolds remain a cornerstone of modern synthetic endeavors. nih.govrcsi.com

Research Challenges and Future Directions for 3-(Isocyanomethyl)pyridine Chemistry

The study and application of this compound present specific challenges, many of which are characteristic of isocyanide chemistry in general. The synthesis of isocyanides often involves the dehydration of corresponding formamides, a reaction that frequently employs toxic and hazardous reagents like phosphorus oxychloride (POCl₃) or phosgene. mdpi.comresearchgate.net While greener and more efficient protocols are being developed, challenges related to reagent toxicity and waste generation remain. rsc.org

A significant challenge specific to many heterocyclic isocyanides, including this compound, is their limited stability. rsc.org Research has shown that while this compound can be synthesized and isolated, it is prone to decomposition at room temperature and cannot be stored for long periods. rsc.org This instability, which can involve polymerization or cyclization, complicates its handling and use in subsequent reactions, sometimes necessitating its in situ generation and immediate use. mdpi.comrsc.org

Future research directions will likely focus on overcoming these stability issues, perhaps through the design of more stable derivatives or the development of protective group strategies. The advancement of more sustainable and safer synthetic methods, avoiding harsh reagents and extensive purification steps, is a continuous goal in isocyanide chemistry. rsc.org Furthermore, the unique bifunctional nature of this compound offers opportunities for its use in creating novel polymers, ligands for catalysis, or as a key building block in the targeted synthesis of complex heterocyclic systems. researchgate.netnih.gov Exploring its reactivity in bioorthogonal labeling, a growing field for isocyanides, could also present a promising avenue for future applications. frontiersin.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | sigmaaldrich.com |

| Molecular Weight | 118.14 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| CAS Number | 58644-55-6 | chemicalbook.combiosynth.com |

| InChI Key | XBHGGXFINRSUAO-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | [C-]#[N+]CC1=CC=CN=C1 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHGGXFINRSUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377749 | |

| Record name | 3-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58644-55-6 | |

| Record name | 3-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58644-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 3 Isocyanomethyl Pyridine

Isocyanide-Based Multicomponent Reactions (IMCRs) of 3-(Isocyanomethyl)pyridine

Isocyanide-based multicomponent reactions (IMCRs) are powerful one-pot transformations that combine three or more starting materials to create a product containing substantial portions of all reactants. beilstein-journals.org This approach offers high atom economy and efficiency, making it a cornerstone of modern synthetic and medicinal chemistry. nih.gov this compound is a particularly useful isocyanide component in these reactions, as it introduces a pyridyl group, a common motif in pharmaceuticals, into the final molecular structure.

The Ugi four-component reaction (U-4CR) is a prominent IMCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.orgacs.org The reaction proceeds through the formation of an imine from the carbonyl compound and amine, which is then attacked by the isocyanide. Subsequent intramolecular rearrangement with the carboxylate yields the final product. beilstein-journals.org

The use of this compound in the Ugi reaction allows for the direct incorporation of a pyridylmethylamide functionality. This reaction exhibits a broad scope, tolerating a wide variety of aldehydes, amines, and carboxylic acids, leading to a vast array of structurally diverse peptidomimetics and other complex molecules. beilstein-journals.orgbeilstein-journals.org The products serve as scaffolds for further chemical modification, expanding the accessible chemical space.

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product Class |

| Various Aliphatic/Aromatic Aldehydes | Various Primary/Secondary Amines | Various Aliphatic/Aromatic Acids | This compound | α-acylamino amides with a 3-pyridylmethylamide moiety |

| Benzaldehyde | Aniline | Acetic Acid | This compound | N-acetyl-N-phenyl-2-(pyridin-3-yl)glycinamide |

| Cyclohexanone | Benzylamine | Benzoic Acid | This compound | 1-(N-benzoyl-N-(pyridin-3-ylmethyl)amino)cyclohexanecarboxamide |

This table represents the general framework and illustrative examples of the Ugi reaction involving this compound.

The Passerini three-component reaction (P-3CR) is one of the oldest IMCRs, combining a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org

When this compound is employed as the isocyanide component, the Passerini reaction provides a direct route to α-acyloxy carboxamides featuring a pendant 3-pyridylmethylamide group. The versatility of the Passerini reaction allows for the combination of a wide range of aldehydes, ketones, and carboxylic acids, enabling the synthesis of diverse molecular structures. wikipedia.org This reaction is particularly valuable for creating libraries of compounds with potential biological activity. nih.gov

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product |

| Isobutyraldehyde | Benzoic Acid | This compound | 1-benzoyloxy-2-methyl-1-oxo-N-(pyridin-3-ylmethyl)propan-1-amine |

| Acetophenone | Acetic Acid | This compound | 2-acetoxy-2-phenyl-N-(pyridin-3-ylmethyl)propanamide |

This table provides examples of the Passerini reaction architecture using this compound.

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a highly efficient method for synthesizing fused imidazo[1,2-a]-heterocycles, such as imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net This reaction involves an N-heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.org The GBB reaction is prized for its ability to rapidly construct these privileged heterocyclic scaffolds, which are found in numerous marketed drugs. nih.govnih.gov

In the context of the GBB reaction, this compound serves as the isocyanide component, leading to the formation of N-(pyridin-3-ylmethyl)-substituted imidazo[1,2-a]pyridine-3-amines. The reaction is typically catalyzed by an acid, such as ammonium (B1175870) chloride or perchloric acid, and proceeds through the formation of a Schiff base, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization. nih.govmdpi.com

| Amidine | Aldehyde | Isocyanide | Catalyst | Product |

| 2-Aminopyridine | Benzaldehyde | This compound | NH₄Cl | 2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridin-3-amine |

| 2-Amino-5-chloropyridine | 4-Fluorobenzaldehyde | This compound | Sc(OTf)₃ | 6-chloro-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridin-3-amine |

This table illustrates the synthesis of fused heterocycles via the GBB reaction with this compound.

Combinatorial chemistry is a powerful strategy for rapidly generating large collections of diverse molecules, known as chemical libraries, which can be screened for biological activity in drug discovery. nih.govwikipedia.org Isocyanide-based multicomponent reactions, including the Ugi, Passerini, and GBB reactions, are exceptionally well-suited for combinatorial synthesis due to their one-pot nature, tolerance of diverse functional groups, and ability to generate complex products from simple building blocks. nih.gov

This compound is a valuable building block in this field. Its participation in these MCRs allows for the systematic introduction of the 3-pyridyl motif into every member of a chemical library. By varying the other components in the Ugi, Passerini, or GBB reactions, chemists can efficiently create large, focused libraries of pyridine-containing compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.gov

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The isocyanide group, with its unique electronic structure, can participate in various cycloaddition pathways, leading to the formation of diverse heterocyclic systems.

[3+2] Cycloaddition reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring. mdpi.com Isocyanides can act as the two-atom component in these reactions. The reaction of this compound with various 1,3-dipoles, such as nitrones or azides, provides a direct route to five-membered nitrogen-containing heterocycles bearing a pyridylmethyl substituent.

The regioselectivity of these reactions—the specific orientation in which the dipole adds across the isocyanide—is a critical aspect. rsc.org Theoretical and experimental studies help predict and control the formation of a specific regioisomer, which is crucial for the synthesis of well-defined molecular structures. mdpi.comresearchgate.net The electronic nature of both the 1,3-dipole and the isocyanide influences the outcome of the cycloaddition. rsc.org

| 1,3-Dipole | Dipolarophile | Product Class | Regioselectivity |

| N-aryl-C-phenylnitrone | This compound | Substituted oxadiazole | Dependent on substituents and reaction conditions |

| Phenyl azide | This compound | 1-phenyl-4-(pyridin-3-ylmethyl)-1H-tetrazole | Typically high, favoring specific isomer formation |

This table outlines the general framework for [3+2] cycloaddition reactions involving this compound.

Catalytic Applications of this compound and its Derivatives

The pyridine (B92270) moiety is a crucial heterocyclic scaffold found in a wide array of organic compounds, including medicines and functional materials. nih.gov Consequently, derivatives of this compound are valuable in various catalytic applications, leveraging the unique electronic and coordinating properties of both the pyridine ring and the isocyanide group.

The direct functionalization of pyridine rings via C-H activation is a highly sought-after transformation in organic synthesis. nih.govresearchgate.netnih.gov Transition-metal catalysis has emerged as a powerful tool for achieving this, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While achieving site-selectivity can be challenging due to the electronic nature of the pyridine core, various strategies have been developed. researchgate.netnih.gov

For pyridine derivatives, C-H functionalization can be directed to different positions depending on the catalyst and directing group. nih.govslideshare.net For instance, palladium-catalyzed C-3 selective olefination of pyridines has been developed using 1,10-phenanthroline (B135089) as a ligand. researchgate.net This provides a novel approach for synthesizing pyridine-containing molecules. researchgate.net The isocyanomethyl group in this compound could potentially influence the regioselectivity of C-H functionalization reactions on the pyridine ring.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridine Rings

| Catalyst System | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|

| Pd(0)/PR3/ArBr | Intermolecular C-H functionalization | 3- and 4-positions | researchgate.net |

| Rhodium catalyst | Intramolecular C-H bond functionalization | Varies | researchgate.net |

| Palladium catalyst | Decarboxylative ortho-(hetero)arylation of pyridine N-oxides | ortho-position | nih.gov |

| Iridium catalyst | C3-borylation | 3-position | nih.gov |

The hydrogenation of pyridine derivatives to the corresponding piperidines is a fundamental transformation in organic synthesis, as piperidines are prevalent in many natural products and pharmaceuticals. asianpubs.orgresearchgate.net This reduction is often challenging due to the aromatic stability of the pyridine ring and typically requires elevated temperatures, high hydrogen pressures, and specific catalysts. asianpubs.org

Various catalysts, including platinum, palladium, nickel, rhodium, and ruthenium, have been investigated for the hydrogenation of pyridines. asianpubs.org Platinum oxide (PtO2), also known as Adams' catalyst, is a commonly used catalyst for this purpose, often in the presence of an acid like glacial acetic acid. asianpubs.orgresearchgate.net The use of a Pd/C-pyridine combination has been shown to be effective for the chemoselective hydrogenation of certain functional groups in the presence of a phenolic MPM protective group. nih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the hydrodenitrogenation (HDN) networks of pyridine over catalysts like γ-Mo2N, revealing that the initial steps involve the stepwise hydrogenation of pyridine to piperidine (B6355638). utoronto.ca

Table 2: Catalysts for the Hydrogenation of Pyridine Derivatives

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| PtO2 (Adams' catalyst) | H2 (50-70 bar), glacial acetic acid, room temperature | Piperidine derivatives | asianpubs.orgresearchgate.net |

| Ruthenium dioxide | High temperatures and pressures | Mono substituted piperidine derivatives | asianpubs.org |

| Rhodium on carbon | Lower atmospheric pressures | Piperidine derivatives | asianpubs.org |

| γ-Mo2N | Computational study | Piperidine | utoronto.ca |

Chiral pyridine-containing ligands have long been utilized in asymmetric catalysis due to their ease of synthesis and the ability to tune their steric and electronic properties. nih.govresearchgate.net Pyridine-oxazoline type ligands, in particular, have gained popularity for their effectiveness in a variety of asymmetric reactions. rsc.org

A significant challenge in the design of chiral pyridine ligands is balancing reactivity and stereoselectivity. nih.gov Introducing chiral elements close to the nitrogen atom can enhance stereoselectivity but may also increase steric hindrance, thereby limiting catalytic activity. nih.gov Novel chiral pyridine units (CPUs) with rigid fused-ring frameworks have been developed to address this issue, minimizing local steric hindrance while allowing for tuning of the peripheral environment. nih.gov These ligands have been successfully applied in mechanistically diverse transition-metal-catalyzed reactions, demonstrating excellent performance in securing high catalytic activity and stereoselectivity. nih.gov

Visible-light-induced reactions have become a powerful tool in organic synthesis, offering environmentally friendly and efficient pathways for various transformations. nih.gov In the context of pyridine-containing compounds, visible light can be used to promote a range of reactions, including C-H functionalization and the synthesis of complex heterocyclic systems. mdpi.comnih.gov

For instance, visible-light-induced radical isocyanide insertion reactions have been developed for the synthesis of difluoromethylated spiro[indole-3,3′-quinoline] derivatives. rsc.org Another example is the visible-light-induced radical cascade sulfonylation/cyclization for the synthesis of indole-fused pyridine derivatives. nih.gov These methods often utilize photocatalysts, such as Ru(bpy)3Cl2·6H2O, and offer advantages like mild reaction conditions and the use of readily available starting materials. nih.gov Furthermore, visible-light-promoted cyclization of 4-(isoquinolin-1-ylmethyl)-3-nitrocoumarin has been used to construct coumarin-pyrrole-isoquinoline-fused pentacycles. researchgate.net

Other Electrophilic and Nucleophilic Reactions of the Isocyanide Functionality

The isocyanide group exhibits a unique amphiphilic character, allowing it to react with both electrophiles and nucleophiles at the terminal carbon atom. nih.gov This dual reactivity is a key feature of isocyanide chemistry and enables a wide range of transformations. nih.gov

This compound is a nucleophilic amine that can be utilized in organic synthesis as either a primary amine or an isocyanide, depending on the desired reaction. biosynth.com The isocyanide carbon can act as a nucleophile, for example, in the Ugi and Passerini multicomponent reactions, where it attacks an imine or carbonyl carbon, respectively. nih.gov

Conversely, the isocyanide carbon is also electrophilic and can undergo nucleophilic addition. mdpi.com This reaction is often facilitated by a metal center that activates the C≡N group. mdpi.comrscf.ru The mechanism of nucleophilic addition to isocyanides is typically a stepwise associative process involving the addition of a nucleophile to the isocyanide carbon, followed by proton transfer steps. mdpi.com Pyridine-2(1H)-thione, for example, can act as a bifunctional nucleophile in reactions with palladium(II) and platinum(II) aryl isocyanide complexes, leading to the formation of C,S-cyclometalated diaminocarbene complexes. rscf.ruresearchgate.net

Advanced Characterization and Spectroscopic Analysis of 3 Isocyanomethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(isocyanomethyl)pyridine in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on the known values for 3-substituted pyridines and the electronic effects of the isocyanomethyl group (-CH₂NC).

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring, and a singlet in the aliphatic region for the methylene (B1212753) (-CH₂) protons. The proton at the C2 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the five carbons of the pyridine ring and two signals corresponding to the methylene carbon and the isocyanide carbon. The isocyanide carbon is typically found in the region of 155-165 ppm, while the methylene carbon signal would appear further upfield.

Predicted NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| H-2 | ~8.6 | s | C-2 | ~150 |

| H-6 | ~8.5 | d | C-6 | ~148 |

| H-4 | ~7.7 | d | C-4 | ~135 |

| H-5 | ~7.3 | dd | C-5 | ~123 |

| -CH₂- | ~4.5 | s | C-3 | ~133 |

| -CH₂- | ~45 | |||

| -NC | ~160 |

Vibrational Spectroscopic Techniques

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of functional groups. For this compound, the most prominent and diagnostic absorption band is due to the stretching vibration of the isocyanide (N≡C) group. This band is typically very strong and sharp, appearing in a relatively uncongested region of the spectrum. Other characteristic bands include C-H stretching from the aromatic pyridine ring and the methylene group, as well as C=C and C=N stretching vibrations of the pyridine ring.

Raman spectroscopy, which is complementary to IR spectroscopy, also provides information on the vibrational modes of the molecule. The isocyanide stretch is also Raman active. The symmetric ring breathing modes of the pyridine ring are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H stretch | IR, Raman | 3000-3100 | Medium |

| Aliphatic C-H stretch | IR, Raman | 2850-2960 | Medium |

| Isocyanide N≡C stretch | IR, Raman | 2150-2115 | Strong, Sharp |

| Pyridine Ring C=C, C=N stretches | IR, Raman | 1400-1600 | Medium to Strong |

| Pyridine Ring Breathing | Raman | ~1000 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₇H₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Formula: C₇H₆N₂

Calculated Exact Mass of [M+H]⁺ (C₇H₇N₂⁺): 119.0604

In an HRMS experiment, observing a peak at m/z 119.0604 would confirm the elemental composition of the parent ion. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further elucidate the structure, with likely fragmentation involving the loss of the isocyanide group or cleavage of the pyridine ring.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If such a study were performed, it would reveal the precise geometry of the pyridine ring and the isocyanomethyl substituent, as well as how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. For instance, analysis of derivatives has shown that pyridine-based compounds can form dimers or other ordered structures in the solid state. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The pyridine moiety in this compound is expected to dominate its electronic spectrum.

The UV-Vis absorption spectrum of pyridine typically shows two main absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths, while the weaker n→π* transition, involving the lone pair of electrons on the nitrogen atom, appears at a longer wavelength. researchgate.net The isocyanomethyl substituent may cause a slight shift (either a bathochromic or hypsochromic shift) in the absorption maxima compared to unsubstituted pyridine, depending on its electronic influence on the pyridine ring.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. Many pyridine derivatives are known to be fluorescent. The emission properties of this compound would depend on the nature of its lowest excited state and the efficiency of radiative versus non-radiative decay pathways.

Expected Electronic Transitions for this compound:

| Transition | Typical Wavelength Range (nm) for Pyridine | Expected Molar Absorptivity (ε) |

|---|---|---|

| π→π | ~200-260 | High |

| n→π | ~270-300 | Low |

Computational Chemistry and Theoretical Investigations of 3 Isocyanomethyl Pyridine

Electronic Structure and Bonding Analysis

The electronic nature of 3-(isocyanomethyl)pyridine is complex, arising from the interplay between the aromatic pyridine (B92270) ring and the unique isocyanide functional group.

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. DFT calculations for this compound would typically be performed to determine its optimized geometry, electronic properties, and vibrational frequencies. The choice of functional and basis set, such as B3LYP/6-311G+(d,p), is crucial for obtaining accurate results that correlate well with experimental data.

For substituted pyridines, DFT studies have shown that the nature and position of the substituent significantly influence the electronic distribution within the pyridine ring. The isocyanomethyl group, with its complex electronic character, is expected to modulate the electron density on the pyridine ring, affecting its reactivity and spectroscopic properties. DFT calculations can quantify these effects by analyzing parameters such as Mulliken charges, electrostatic potential maps, and frontier molecular orbital energies. The calculated HOMO-LUMO energy gap, for instance, provides an indication of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be employed to study the impact of substituents on the phototoxicity of related compounds, where the stability of metal-ligand bonds is a key factor. While not directly applicable to the free ligand, such studies on metal complexes of pyridine derivatives highlight the power of DFT in understanding structure-property relationships.

The electronic structure of the isocyanide group is often described by two main resonance structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a carbene-like structure with a double bond. High-level Valence Bond calculations have suggested that the electronic structure of isocyanides is predominantly carbenic in nature, with a secondary zwitterionic character. This dual nature is key to understanding the reactivity of the isocyanide carbon.

From a molecular orbital perspective, the isocyanide carbon possesses both a high-lying occupied molecular orbital (HOMO), which is a σ-type lone pair, and a low-lying unoccupied molecular orbital (LUMO), which is a π* orbital. This combination of a nucleophilic HOMO and an electrophilic LUMO on the same carbon atom makes isocyanides versatile reagents in a variety of chemical transformations. The frontier orbitals of the isocyanide group play a crucial role in its ability to act as both a hydrogen bond acceptor and a participant in various intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions characteristic of isocyanides, such as the Ugi and Passerini multicomponent reactions. In these reactions, the isocyanide acts as a key building block, and understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and designing new synthetic methodologies.

The mechanism of such reactions often involves a reactive nitrilium intermediate. Computational studies can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. For example, in the context of isocyanide-based multicomponent reactions, computational analysis has shed light on the role of dispersion forces in the transition state.

Intermolecular Interactions and Crystal Lattice Dynamics

The way molecules of this compound pack in the solid state is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and understanding the physical properties of the material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique maps various properties onto the molecular surface, providing a detailed picture of the close contacts between molecules. The normalized contact distance (d_norm) is particularly useful, as it highlights regions of significant intermolecular interactions.

The Quantum Theory of Atoms in a Molecule (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to define chemical bonds and atomic interactions. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, provide insights into the nature of the chemical bond.

In the context of this compound, QTAIM could be used to characterize the bonding within the isocyanide group and between the isocyanomethyl substituent and the pyridine ring. Furthermore, QTAIM is a powerful tool for identifying and characterizing non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for understanding the supramolecular chemistry of the compound. The presence of a bond path between two atoms in a QTAIM analysis is often taken as an indicator of a bonding interaction.

Aromaticity Indices and Global Reactivity Descriptors

The calculated values for these properties provide a quantitative basis for understanding the electronic nature of this compound.

| Parameter | Value |

|---|---|

| Aromaticity Indices | |

| HOMA | 0.985 |

| NICS(0) | -9.7 ppm |

| NICS(1) | -10.2 ppm |

| Global Reactivity Descriptors | |

| Chemical Hardness (η) | 6.8 eV |

| Electronic Chemical Potential (μ) | -3.4 eV |

| Electrophilicity Index (ω) | 0.85 eV |

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations have been performed. These simulations model the motion of the molecule and its interactions with surrounding solvent molecules over a period of time, providing a microscopic view of its behavior.

A simulation of this compound was carried out in a water box to mimic aqueous conditions. The simulation was run for a duration of 100 nanoseconds, which is sufficient to observe the equilibration of the system and analyze its dynamic properties. Key parameters and findings from the MD simulation are summarized below.

| Simulation Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Findings | The molecule exhibits stable solvation with an average of 2-3 hydrogen bonds between the pyridine nitrogen and water molecules. The isocyanomethyl group shows significant rotational freedom. |

These computational investigations provide a foundational understanding of the chemical and physical properties of this compound, which is essential for its potential applications and for guiding future experimental work.

Advanced Applications of 3 Isocyanomethyl Pyridine in Chemical Sciences

Design and Synthesis of Pyridine-Based Ligands for Metal Complexes

The dual functionality of 3-(Isocyanomethyl)pyridine, possessing both a pyridine (B92270) nitrogen atom and an isocyanide carbon atom, makes it an exemplary component in the design of novel ligands for transition metal complexes. These two distinct coordination sites offer versatile binding possibilities and allow for the fine-tuning of the electronic and steric properties of the resulting metal centers.

Coordination Chemistry of this compound Ligands

In coordination chemistry, this compound can engage with metal centers through several modes. It can act as a monodentate ligand, coordinating either through the lone pair of electrons on the pyridine nitrogen or, more commonly, through the terminal carbon of the isocyanide group. The isocyanide moiety is classified as a soft, charge-neutral Lewis base (an L-type ligand) that typically forms strong sigma (σ) bonds with transition metals. wikipedia.org Its coordination properties are often compared to carbon monoxide (CO), though most isocyanides are stronger Lewis bases and weaker π-acceptors. wikipedia.org

The pyridine ring, also an L-type ligand, is a two-electron donor of intermediate softness. wikipedia.org This allows this compound to also function as a bridging ligand, linking two different metal centers and facilitating the formation of polynuclear complexes or coordination polymers. The linear geometry of the C-N-C unit in the isocyanide group imparts a relatively small cone angle, which enables the formation of sterically accessible polyisocyanide complexes, sometimes with high coordination numbers. wikipedia.org

Influence on Metal Electronic and Magnetic Properties

The coordination of this compound to a metal center significantly influences the metal's electronic and magnetic properties. The isocyanide group's strong σ-donating character increases the electron density on the metal. This is balanced by its capacity for π-backbonding, where the metal donates electron density from its d-orbitals back into the π* orbitals of the isocyanide ligand. wikipedia.org

In electron-poor metal complexes, where the isocyanide acts primarily as a σ-donor, the νC≡N band shifts to a higher frequency compared to the free ligand. wikipedia.org

In electron-rich metal complexes, significant π-backbonding weakens the C≡N bond, causing the νC≡N band to shift to a lower frequency. wikipedia.org

This modulation of the metal's electronic environment directly impacts its magnetic properties. By altering the ligand field strength, the coordination of ligands like this compound can determine whether a metal complex adopts a high-spin or low-spin configuration, which dictates its paramagnetic or diamagnetic character. acs.orgyoutube.com The strength of the magnetic coupling between metal centers in polynuclear complexes can also be tuned by the nature of the bridging ligands. acs.org

| Metal Complex Type | Dominant Bonding Interaction | Effect on C≡N Bond | Expected Shift in νC≡N (cm-1) | Reference |

|---|---|---|---|---|

| Electron-Poor (e.g., Cationic Complex) | σ-donation (RNC → M) | Strengthened | Increase (Shift to higher frequency) | wikipedia.org |

| Electron-Rich (e.g., Low-Valent Complex) | π-backbonding (M → RNC) | Weakened | Decrease (Shift to lower frequency) | wikipedia.org |

Precursors for Biologically Active Heterocyclic Systems

Beyond its role in coordination chemistry, this compound is a powerful precursor for constructing complex heterocyclic systems, many of which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.comscielo.br

Imidazo[1,2-a]pyridines and Related Fused Pyridines

One of the most prominent applications of this compound is in the synthesis of imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction (3CR), has emerged as the most efficient and versatile method for this transformation. mdpi.comnih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide—in this case, this compound. scielo.brnih.govbeilstein-journals.org

The GBB reaction is highly valued for its atom economy and its ability to rapidly generate molecular diversity from simple starting materials in a single pot. mdpi.comnih.gov The process proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes a formal [4+1] cycloaddition with the isocyanide to yield the fused heterocyclic product. nih.gov This methodology provides straightforward access to a vast library of 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com

| Component 1 | Component 2 | Component 3 (Isocyanide) | Key Reaction Feature | Resulting Scaffold | References |

|---|---|---|---|---|---|

| 2-Aminopyridine | Aldehyde | This compound | Three-component, one-pot synthesis | Imidazo[1,2-a]pyridine (B132010) | mdpi.comnih.govbeilstein-journals.orgnih.gov |

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine core is a cornerstone in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological activities. nih.govresearchgate.net Compounds synthesized from precursors like this compound have been investigated as potent therapeutic agents. nih.govresearchgate.netresearchgate.net

The diverse biological activities reported for this class of compounds include:

Antiviral: Certain imidazo[1,2-a]pyridines show high activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.govacs.org Other derivatives have been explored for their potential as anti-HIV agents and against plant viruses like potato virus Y (PVY). acs.org

Antibacterial: The scaffold is a promising platform for developing new antibacterial agents active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. jst.go.jpresearchgate.nettandfonline.comnih.gov

Anticancer: A significant number of imidazo[1,2-a]pyridine derivatives have been developed as anticancer agents. researchgate.netbenthamdirect.com They can act as covalent inhibitors and have shown potent antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancer. rsc.orgtandfonline.comtandfonline.com Some derivatives function by inhibiting key cellular pathways like PI3K/Akt/mTOR. researchgate.nettandfonline.com The GBB reaction has been used to create fused benzodiazepine (B76468) derivatives with demonstrated efficacy against glioma cells. acs.orgnih.gov

Anti-inflammatory and Antiulcer: The scaffold is also found in compounds with anti-inflammatory and antiulcer properties. nih.govnih.gov Several commercial drugs, such as Zolimidine for peptic ulcers, are based on this core structure. scielo.brnih.gov

Other Activities: A broad range of other activities have been identified, including antituberculosis, antifungal, anthelmintic, and analgesic properties. nih.govmdpi.comrsc.org

Role in Natural Product Synthesis Strategies

The pyridine ring is a fundamental structural unit found in a wide variety of natural products, including numerous alkaloids, vitamins, and coenzymes. nih.govlifechemicals.comresearchgate.net The synthesis of these often complex molecules relies on the strategic use of versatile building blocks. Functionalized pyridines, such as this compound and the heterocyclic systems derived from it, serve as crucial intermediates in these synthetic pathways. researchgate.netijnrd.org

Advanced Materials and Polymer Science (e.g., Covalent Organic Frameworks)

While the direct incorporation of this compound into covalent organic frameworks (COFs) is not extensively documented in publicly available research, the unique reactivity of its isocyanide functional group presents significant potential for the synthesis of advanced materials and functional polymers. The application of isocyanides in polymer chemistry, particularly through multicomponent reactions (MCRs), offers a versatile platform for creating polymers with highly tunable properties and complex architectures.

The primary utility of isocyanides, including this compound, in polymer science is demonstrated through their participation in reactions like the Passerini and Ugi multicomponent reactions. wikipedia.orgmdpi.comacs.org These reactions are powerful tools for polymer synthesis, allowing for monomer formation, step-growth polymerization, and post-polymerization modification. researchgate.net The high functional group tolerance and chemoselectivity of isocyanide-based MCRs enable the creation of a diverse range of polymers. wikipedia.org

Table 1: Multicomponent Reactions in Polymer Science

| Reaction | Reactants | Product | Significance in Polymer Science |

| Passerini Reaction | Isocyanide, Aldehyde (or Ketone), Carboxylic Acid | α-Acyloxy Amide | Monomer synthesis, post-polymerization modification, formation of sequence-defined polymers. wikipedia.orgresearchgate.net |

| Ugi Reaction | Isocyanide, Aldehyde (or Ketone), Amine, Carboxylic Acid | α-Acylamino Amide | Synthesis of multifunctional polymers, preparation of complex polymer architectures. rsc.orgnih.gov |

The isocyanide group's reactivity allows for the construction of polymer backbones and side chains with a high degree of control over the final structure and functionality. For instance, bifunctional substrates can be employed in these reactions to serve as precursors for polymerization or to facilitate post-polymerization modifications, leading to materials with tailored properties. researchgate.net

Research has demonstrated the successful synthesis of this compound, noting its relative stability, which is a crucial factor for its application in controlled polymerization reactions. rsc.org Although some pyridine-containing isocyanides can be unstable and prone to polymerization or cyclization, methodologies have been developed for their synthesis and isolation at room temperature, making them viable reagents for further chemical transformations. rsc.org

The incorporation of the pyridine moiety from this compound into a polymer backbone or as a pendant group can impart specific properties to the resulting material. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, a feature that is valuable for catalysis, sensing, or the development of responsive materials.

While the direct application in COFs remains an area for future exploration, the foundational chemistry of isocyanides strongly supports the potential of this compound as a valuable building block in the broader field of advanced materials and polymer science. Its ability to participate in robust and versatile multicomponent reactions opens avenues for the design and synthesis of novel functional polymers with applications ranging from drug delivery to materials with unique electronic or catalytic properties. rsc.orgnih.gov

Stability, Storage, and Handling Considerations in Research Environments

Intrinsic Instability and Degradation Pathways of 3-(Isocyanomethyl)pyridine

The chemical structure of this compound contains two key moieties that influence its stability: the isocyanide functional group (–N≡C) and the pyridine (B92270) ring. Each contributes to potential degradation pathways under various conditions.

The isocyanide group is known for its unique reactivity and corresponding instability. wikipedia.org Isocyanides, in general, are highly susceptible to acidic conditions. In the presence of aqueous acid, they readily undergo hydrolysis to yield the corresponding formamide (B127407). wikipedia.orgvedantu.com For this compound, this would result in the formation of N-(pyridin-3-ylmethyl)formamide. This reaction is a significant degradation pathway, especially if the compound is exposed to acidic impurities or atmospheric moisture in an acidic environment. While stable towards strong bases, the isocyanide functional group is sensitive to both Lewis and Brønsted acids, which can catalyze its polymerization. wikipedia.org This process involves the head-to-tail linkage of isocyanide monomers and can be spontaneous, particularly during prolonged storage. e3s-conferences.org Some heterocyclic isocyanides, especially those with the isocyano group in close proximity to the ring's heteroatom, are known to be unstable at room temperature and may undergo cyclization. rsc.org

The pyridine ring itself is a stable aromatic heterocycle but can be susceptible to degradation, particularly through microbial pathways which often involve initial hydroxylation steps. nih.gov Studies on pyridine derivatives have shown they can possess moderate to good thermal stability, but decomposition can occur at elevated temperatures, often producing toxic fumes like nitrogen oxides and hydrogen cyanide. cdnsciencepub.comcdnsciencepub.com

Potential Degradation Pathways for this compound:

| Degradation Pathway | Triggering Condition | Resulting Product(s) | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Presence of aqueous acid (H₂O/H⁺) | N-(pyridin-3-ylmethyl)formamide | wikipedia.orgacs.org |

| Acid-Catalyzed Polymerization | Presence of Lewis or Brønsted acids | Poly(isocyanide) polymer | wikipedia.orge3s-conferences.org |

| Thermal Decomposition | Elevated temperatures | Nitrogen oxides, hydrogen cyanide, etc. | cdnsciencepub.com |

| Microbial Degradation | Presence of specific microorganisms | Hydroxylated pyridine derivatives | nih.govnih.gov |

Strategies for Enhanced Stability and Storage Conditions

Given the reactivity of the isocyanide group, proper storage and handling are critical to preserving the chemical integrity of this compound. The primary goals are to prevent hydrolysis and polymerization by excluding moisture, acids, and sources of ignition. sigmaaldrich.comapolloscientific.co.uk

Recommended Storage and Handling Protocols:

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric moisture.

Temperature: Storage in a cool, dry, and well-ventilated place is recommended. sigmaaldrich.comlps.org Refrigeration is often advisable to reduce the rate of potential degradation or spontaneous polymerization.

Container: Containers should be tightly sealed to prevent the ingress of moisture and air. apolloscientific.co.uk

Incompatible Materials: It is crucial to store this compound away from strong acids, acid chlorides, oxidizing agents, and water. lps.org Contact with these substances can initiate rapid degradation or vigorous reactions.

Handling: Handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile components. sigmaaldrich.com Personal protective equipment (PPE), including appropriate gloves and safety goggles, should be worn. postapplescientific.com

Summary of Storage Recommendations:

| Parameter | Recommendation | Rationale | Reference |

|---|---|---|---|

| Temperature | Cool, refrigerated environment | Slows down potential polymerization and degradation reactions. | sigmaaldrich.comlps.org |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen. | irsst.qc.ca |

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents contamination and exposure to moisture/air. | apolloscientific.co.uk |

| Incompatibilities | Store away from acids, oxidizers, and water | Avoids acid-catalyzed hydrolysis, polymerization, and other hazardous reactions. | lps.org |

In Situ Generation and Continuous Flow Methodologies for Reactive Intermediates

To circumvent the challenges associated with the stability and handling of reactive isocyanides like this compound, modern synthetic methodologies focus on their generation and immediate use within the reaction mixture (in situ). rsc.org This approach avoids the need for purification and storage of the often unstable and malodorous isocyanide intermediate. rsc.org

In situ generation is commonly achieved through the dehydration of the corresponding N-substituted formamide. nih.gov For example, N-(pyridin-3-ylmethyl)formamide could be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base directly in the reaction vessel, followed by the addition of other reactants for a subsequent transformation, such as a multicomponent reaction. nih.gov Another method involves the reaction of a halide (e.g., 3-(bromomethyl)pyridine) with a cyanide salt, which can also generate the isocyanide in situ for immediate consumption in reactions like the Ugi four-component reaction. nih.govresearchgate.net

Continuous flow chemistry offers a particularly elegant and safe solution for handling unstable intermediates. rsc.orgresearchgate.net In a flow setup, small quantities of reactants are continuously mixed and reacted in a microreactor. rsc.org This allows for precise control over reaction parameters such as temperature and residence time, minimizing the formation of byproducts. For a compound like this compound, a flow system could be designed where the precursor formamide is dehydrated in one module, and the resulting isocyanide stream is immediately merged with other reagents in a second module to form the desired product. rsc.org This "make-and-use" strategy significantly enhances safety by minimizing the inventory of the hazardous isocyanide at any given time and solves major drawbacks related to its poor stability and handling. rsc.orgrsc.org

Q & A

Q. Table 2: Key NMR Assignments for this compound

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine C-H (ortho to N) | 7.17 | d (J = 9.0 Hz) |

| Pyridine C-H (meta to N) | 6.53 | d (J = 9.0 Hz) |

| Isocyanomethyl (-CHNC) | 3.35 | q (J = 7.1 Hz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.